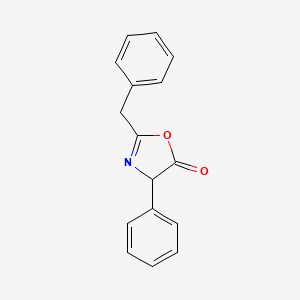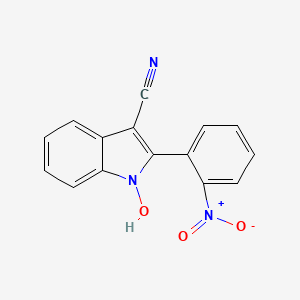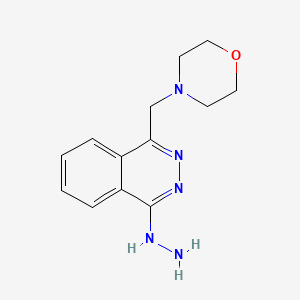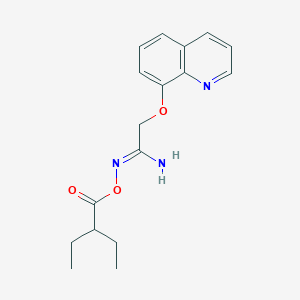
N-Benzoyl-5'-S-(2-methylpropyl)-5'-thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine is a synthetic compound that belongs to the class of thioadenosine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine typically involves the following steps:
Starting Materials: Adenosine, benzoyl chloride, and 2-methylpropyl thiol.
Reaction Conditions: The reaction usually takes place in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.
Procedure: Adenosine is first reacted with benzoyl chloride to form N-benzoyladenosine. This intermediate is then treated with 2-methylpropyl thiol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The thio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioadenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to hydrophobic pockets, while the thio group can form covalent bonds with nucleophilic residues. This can lead to the modulation of biological pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-5’-thioadenosine: Lacks the 2-methylpropyl group.
5’-S-(2-methylpropyl)-5’-thioadenosine: Lacks the benzoyl group.
N-Benzoyl-adenosine: Lacks the thio and 2-methylpropyl groups.
Uniqueness
N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine is unique due to the presence of both the benzoyl and 2-methylpropyl thio groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
| 61839-11-0 | |
Molekularformel |
C21H25N5O4S |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2-methylpropylsulfanylmethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O4S/c1-12(2)8-31-9-14-16(27)17(28)21(30-14)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-6-4-3-5-7-13/h3-7,10-12,14,16-17,21,27-28H,8-9H2,1-2H3,(H,22,23,25,29)/t14-,16-,17-,21-/m1/s1 |
InChI-Schlüssel |
XUKUMQVMKXSROH-VGKBRBPRSA-N |
Isomerische SMILES |
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O)O |
Kanonische SMILES |
CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
